2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a cyclopentyl group, a methoxyphenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the methoxyphenyl and cyclopentyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in binding studies or as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-1-(3-phenylpyrrolidin-1-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-Cyclopentyl-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or modify its reactivity in chemical reactions.
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-8-6-15(7-9-17)16-10-11-19(13-16)18(20)12-14-4-2-3-5-14/h6-9,14,16H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOOJIVCZIVKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.